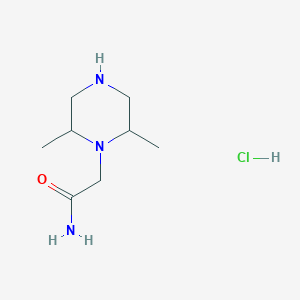

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride

CAS No.: 1439823-14-9

Cat. No.: VC18852418

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439823-14-9 |

|---|---|

| Molecular Formula | C8H18ClN3O |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | 2-(2,6-dimethylpiperazin-1-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H |

| Standard InChI Key | YDQWNELLOYJLPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCC(N1CC(=O)N)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with methyl groups at the 2- and 6-positions. An acetamide group (-CH₂C(=O)NH₂) is attached to the piperazine’s nitrogen at position 1, and a hydrochloride ion neutralizes the tertiary amine’s positive charge . The SMILES notation CC1CNCC(C)N1CC(N)=O.Cl succinctly encodes this arrangement, highlighting the methyl branches, acetamide linkage, and chloride ion .

Physicochemical Characteristics

Key physicochemical properties include:

The hydrochloride salt form improves water solubility compared to the free base, a critical factor for bioavailability in drug formulations .

Synthesis and Industrial Production

Patent-Scale Synthesis Route

A patented industrial method (CN1326846C) outlines a six-step process for synthesizing N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide hydrochloride :

-

Alkylation Reaction: Piperazine reacts with N-haloacetyl-2,6-xylidine (halogen = Cl, Br) in an aqueous HCl solution at elevated temperatures (70–80°C). The molar ratio of piperazine to xylidine derivative ranges from 3:1 to 6:1 to minimize side reactions .

-

Filtration: The intermediate adduct precipitates and is removed via hot filtration at 60°C .

-

Neutralization: The filtrate is neutralized to pH ~10 using sodium hydroxide, liberating the free base .

-

Solvent Extraction: Toluene or similar immiscible solvents extract the product from the aqueous phase at 70°C .

-

Crystallization: Slow cooling of the organic phase induces crystallization, yielding >95% pure product .

-

Isolation: Vacuum filtration recovers the crystalline hydrochloride salt .

Optimization Metrics

Alternative Laboratory-Scale Methods

While the patent method dominates industrial production, academic literature describes related approaches for analogous piperazine acetamides. For example, 2-(2,2-dimethylpiperazin-1-yl)acetamide hydrochloride (CAS 1148003-49-9) is synthesized via acetyl chloride-mediated acylation of 2,2-dimethylpiperazine. Though structurally distinct, this route highlights the versatility of piperazine derivatives in amide bond formation.

Pharmaceutical Applications and Biological Activity

Mechanism Hypotheses

-

GABAergic Enhancement: Piperazine derivatives potentiate GABAₐ receptor currents, a mechanism shared by benzodiazepines .

-

Sodium Channel Blockade: The acetamide group may interfere with voltage-gated sodium channels, akin to lidocaine .

Antimicrobial and Antiviral Prospects

Piperazine-based compounds exhibit broad-spectrum antimicrobial activity. For instance, norfloxacin (a fluoroquinolone antibiotic) incorporates a piperazine ring critical for DNA gyrase inhibition. While no direct evidence links 2-(2,6-dimethylpiperazin-1-yl)acetamide hydrochloride to antimicrobial effects, its structural features warrant investigation against resistant pathogens.

Analytical Characterization

Spectroscopic Profiles

Though experimental spectra are unavailable for this specific compound, analogous piperazine acetamides show characteristic signals:

-

¹H NMR: Piperazine ring protons at δ 2.5–3.5 ppm; methyl groups at δ 1.0–1.5 ppm.

-

IR: N-H stretch (amide) ~3300 cm⁻¹; C=O stretch ~1650 cm⁻¹.

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.

-

Target Identification: Screen against ion channels, GPCRs, and enzymatic targets.

-

Structural Optimization: Explore substitutions on the piperazine ring and acetamide group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume